ethyl 2-(3-bromophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(3-bromophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of propanoic acid, featuring a bromophenoxy group attached to the ethyl ester of 2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromophenoxy)-2-methylpropanoate typically involves the esterification of 2-(3-bromophenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, typically in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Ester Hydrolysis: The major products are 2-(3-bromophenoxy)-2-methylpropanoic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(3-bromophenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 2-(3-bromophenoxy)-2-methylpropanoate can be compared with other similar compounds such as:
2-(3-bromophenoxy)ethylamine: This compound features an amine group instead of an ester, which can lead to different reactivity and biological activity.
2-(3-bromophenoxy)acetic acid: The acetic acid derivative lacks the methyl group, which can affect its chemical properties and applications.
2-(3-bromophenoxy)propanoic acid: This compound is the carboxylic acid precursor to the ester and can be used in similar synthetic applications.
Properties
IUPAC Name |
ethyl 2-(3-bromophenoxy)-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVVUZSRMJMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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